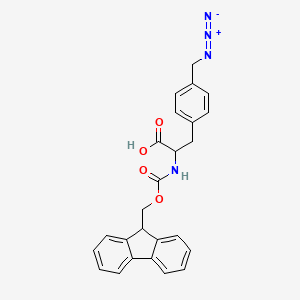
N-Fmoc-4-(azidomethyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-4-(azidomethyl)-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an azidomethyl group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-(azidomethyl)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced by reacting the protected phenylalanine with a suitable azidomethylating agent, such as azidomethyl bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-phenylalanine are reacted with Fmoc chloride in industrial reactors.
Azidomethylation: The protected intermediate is then subjected to azidomethylation using azidomethyl bromide in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the azide group.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: The corresponding amine derivative.
Cycloaddition Products: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Fmoc-4-(azidomethyl)-L-phenylalanine is used as a building block in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein-protein interactions and to introduce site-specific modifications in proteins. The azide group can be selectively modified without affecting the rest of the molecule.
Medicine: this compound is used in the development of peptide-based drugs. The ability to introduce modifications at specific sites allows for the design of peptides with improved therapeutic properties.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development. It is also used in the production of diagnostic reagents and bioconjugates.
Wirkmechanismus
The mechanism of action of N-Fmoc-4-(azidomethyl)-L-phenylalanine is primarily related to its role as a building block in peptide synthesis The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In peptide synthesis, the primary target is the growing peptide chain, where the compound is incorporated at specific positions to introduce desired modifications.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-4-iodo-D-phenylalanine: Similar in structure but with an iodine atom instead of an azide group.
N-Fmoc-4-chloro-D-phenylalanine: Contains a chlorine atom instead of an azide group.
N-Fmoc-4-bromo-L-tryptophan: Contains a bromine atom and a tryptophan backbone instead of phenylalanine.
Uniqueness: N-Fmoc-4-(azidomethyl)-L-phenylalanine is unique due to the presence of the azidomethyl group, which allows for selective modifications through click chemistry
Eigenschaften
Molekularformel |
C25H22N4O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31) |
InChI-Schlüssel |
RZPSIJJEHUESPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)

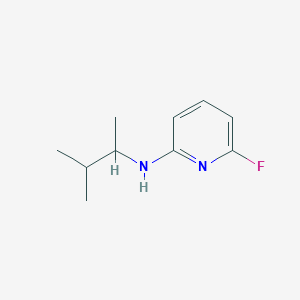
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

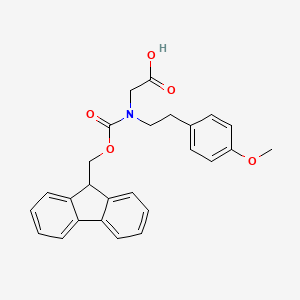
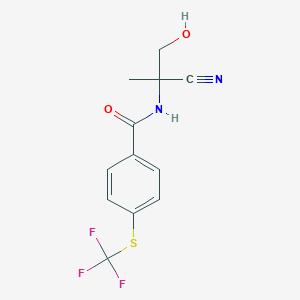
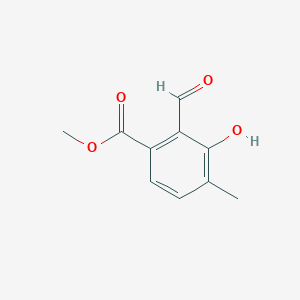
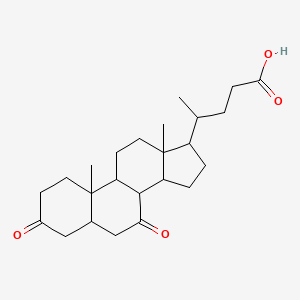
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)
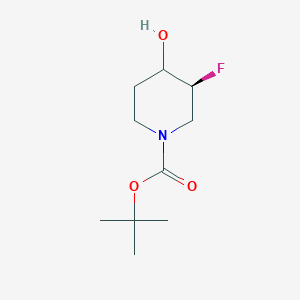
![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)
